molecular formula C16H16N4O5S2 B585532 N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4 CAS No. 1346603-52-8

N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4

Cat. No.: B585532
CAS No.: 1346603-52-8
M. Wt: 412.471
InChI Key: ULRBBWWPWOJYFE-DOGSKSIHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4 is a deuterated analog of N-(4-Aminobenzenesulfonyl) Sulfamethoxazole. This compound is primarily used in scientific research, particularly in the fields of chemistry and biology. The deuterium labeling allows for more precise analytical studies, especially in mass spectrometry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4 involves several steps:

    Starting Materials: The synthesis begins with 4-aminobenzenesulfonamide and sulfamethoxazole.

    Deuteration: The deuterium atoms are introduced into the sulfamethoxazole moiety. This can be achieved through catalytic exchange reactions using deuterium gas or deuterated solvents.

    Coupling Reaction: The deuterated sulfamethoxazole is then coupled with 4-aminobenzenesulfonamide under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Deuteration: Using large quantities of deuterium gas or deuterated solvents.

    Automated Synthesis: Employing automated synthesis machines to ensure consistency and purity.

    Purification: Utilizing advanced purification techniques such as chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4 undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4 has several applications in scientific research:

    Chemistry: Used as a standard in mass spectrometry for the analysis of sulfonamide compounds.

    Biology: Employed in studies involving enzyme inhibition and protein binding.

    Medicine: Utilized in pharmacokinetic studies to understand the metabolism of sulfonamide drugs.

    Industry: Applied in the development of new analytical methods and quality control processes.

Mechanism of Action

The mechanism of action of N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4 involves its interaction with specific molecular targets:

    Enzyme Inhibition: It inhibits enzymes involved in the folic acid synthesis pathway, similar to other sulfonamide antibiotics.

    Molecular Pathways: The compound interferes with the synthesis of dihydrofolic acid, thereby inhibiting bacterial growth.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Aminobenzenesulfonyl) Sulfamethoxazole: The non-deuterated analog.

    Sulfamethoxazole: A widely used sulfonamide antibiotic.

    Sulfadiazine: Another sulfonamide antibiotic with similar properties.

Uniqueness

N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4 is unique due to its deuterium labeling, which provides enhanced stability and allows for more precise analytical measurements in research applications.

Properties

IUPAC Name

4-[(4-aminophenyl)sulfonylamino]-2,3,5,6-tetradeuterio-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O5S2/c1-11-10-16(18-25-11)20-27(23,24)15-8-4-13(5-9-15)19-26(21,22)14-6-2-12(17)3-7-14/h2-10,19H,17H2,1H3,(H,18,20)/i4D,5D,8D,9D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULRBBWWPWOJYFE-DOGSKSIHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1NS(=O)(=O)C2=CC=C(C=C2)N)[2H])[2H])S(=O)(=O)NC3=NOC(=C3)C)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.